4-Bromo-1-naphthyl 4-piperidyl ketone
Description
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C16H16BrNO/c17-15-6-5-14(12-3-1-2-4-13(12)15)16(19)11-7-9-18-10-8-11/h1-6,11,18H,7-10H2 |
InChI Key |
HCAKTSGJMUKNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules, focusing on substituents, pharmacological activity, and synthetic complexity.
Table 1: Key Structural and Functional Comparisons
Activity and Mechanism Insights
- Antiproliferative Activity: The bromo-naphthyl-piperidyl scaffold exhibits GI₅₀ values in the 0.5–20 μM range, outperforming glycyrrhetinic acid (GA; GI₅₀ >40 μM). Activity is highly dependent on the presence of a conjugated enone system (C-1/C-2 double bond), as seen in cyano-enone amides like compound 9b . Compound 9b, with a piperidyl-acetyl group, shows twofold higher activity than CDODO-Me-11, indicating that replacing methyl esters with bulkier groups (e.g., piperidyl) enhances potency .
- Tranquilizer Activity: Pipradrol, a diphenylmethane derivative with a piperidyl methanol group, acts as a CNS depressant. Unlike 4-bromo-1-naphthyl analogs, its activity stems from dopamine reuptake inhibition rather than antiproliferative mechanisms .
Agricultural Applications :
- Piperidyl-pyrazole derivatives like oxathiapiprolin (G.5.1) inhibit oxysterol-binding proteins, demonstrating fungicidal activity. Their structural complexity (e.g., difluoromethyl pyrazole) contrasts with the simpler naphthyl-piperidyl ketone framework .
Preparation Methods
Reaction Mechanism and General Protocol
The Friedel-Crafts acylation involves the reaction of 1-bromonaphthalene with 4-piperidine carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The bromine at the naphthalene 1-position directs electrophilic substitution to the para (4-position), forming the target ketone.
Reagents and Conditions
-
Substrates :
-
1-Bromonaphthalene (electrophilic aromatic ring)
-
4-Piperidine carbonyl chloride (acylating agent)
-
-
Catalyst : Aluminum chloride (AlCl₃, 1.2–2.0 equiv)
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction Time : 6–12 hours
Procedure
-
Dissolve 1-bromonaphthalene (1.0 equiv) and AlCl₃ (1.5 equiv) in anhydrous DCM under nitrogen.
-
Add 4-piperidine carbonyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir the mixture at room temperature until completion (monitored via TLC).
-
Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Catalyst Screening
AlCl₃ provides optimal activity due to its strong Lewis acidity, while FeCl₃ and ZnCl₂ show reduced efficiency.
Solvent Effects
Substrate Scope
-
Naphthalene derivatives : 1-Bromo-, 1-chloro-, and 1-iodonaphthalene react efficiently.
-
Piperidine variants : 4-Piperidyl, 3-methyl-4-piperidyl, and 4-piperidone-derived chlorides are compatible.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
While less common, bromine displacement via nucleophilic attack has been explored using 4-piperidine Grignard reagents .
Protocol
-
React 1,4-dibromonaphthalene with 4-piperidylmagnesium bromide (2.0 equiv) in THF.
-
Quench with NH₄Cl and isolate the product.
Reductive Amination
A two-step approach involves:
-
Ketone Formation : Condense 1-bromo-4-naphthoic acid with piperidine via EDCI/HOBt coupling.
-
Reduction : Reduce the intermediate amide to the ketone using LiAlH₄.
Yield : 50–55% (moderate efficiency).
Challenges and Side Reactions
-
Regioselectivity : Competing acylation at the naphthalene 2-position occurs if the bromine directing group is deactivated.
-
Piperidine Ring Oxidation : Overly vigorous conditions may oxidize the piperidine moiety, necessitating controlled reaction temperatures.
-
Byproducts : Bis-acylated products (∼10–15%) form with excess acyl chloride .
Q & A
Q. What are the critical considerations for synthesizing 4-bromo-1-naphthyl 4-piperidyl ketone with high purity?
Methodological Answer:
- Reaction Optimization : Prioritize inert atmospheres (e.g., nitrogen) to prevent bromine displacement side reactions. Use anhydrous solvents like THF or DCM to minimize hydrolysis of the ketone group.
- Catalyst Selection : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl-bromide intermediates are involved, as noted in structurally similar piperidyl derivatives .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC (C18 column, UV detection at 249–296 nm) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Q. What analytical methods are recommended for assessing stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and 25°C. Monitor degradation via LC-MS at 0, 30, 90 days. Use Arrhenius modeling to predict shelf life.
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants. Note: Brominated aromatics are prone to radical-mediated decomposition .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of the bromonaphthyl group in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map electron density at the C-Br bond. Compare activation energies for oxidative addition (Pd⁰ → Pd²⁺) in Suzuki vs. Buchwald-Hartwig reactions.
- Solvent Effects : Simulate solvation shells (e.g., PCM model) to optimize polarity for nucleophilic displacement. Reference: Piperidyl ketones show higher reactivity in aprotic solvents .
Q. What experimental strategies resolve contradictory spectroscopic data for piperidyl ketone derivatives?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-piperidyl group with morpholine or thiomorpholine to modulate lipophilicity (clogP).
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to assess interactions with opioid receptors, given structural similarities to fentanyl impurities .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) for lead optimization .
Q. What methodologies validate the compound’s role in catalytic asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns. Validate enantiomeric excess (ee) ≥98% for kinetic resolution studies.
- Circular Dichroism (CD) : Correlate absolute configuration with optical activity. Reference: Bromonaphthyl groups induce strong Cotton effects at 250–300 nm .
Methodological Best Practices
Q. How should researchers design experiments to address conflicting data on reaction yields?
Methodological Answer:
Q. What protocols ensure reproducibility in piperidyl ketone synthesis?
Methodological Answer:
- Standardized Reporting : Document exact molar ratios, solvent grades, and purification Rf values.
- Batch Analysis : Publish COA data (e.g., lot-specific HPLC chromatograms) to highlight inter-batch variability .
Q. How can researchers mitigate hazards associated with brominated intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
